molecular formula C12H14O5S B1525042 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid CAS No. 1306603-69-9

2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid

Cat. No.: B1525042
CAS No.: 1306603-69-9
M. Wt: 270.3 g/mol
InChI Key: HJHNGCDQLJERJO-UHFFFAOYSA-N
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Description

2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is a useful research compound. Its molecular formula is C12H14O5S and its molecular weight is 270.3 g/mol. The purity is usually 95%.
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Biological Activity

2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes an acetyl group and a methanesulfinyl moiety, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄O₆S. Its structure can be visualized as follows:

Structure C H O S\text{Structure }\text{C H O S}

This compound’s unique combination of functional groups allows for various interactions with biological targets, which are essential for its mechanism of action.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
  • Antioxidant Activity : The presence of methoxy groups in the structure may confer antioxidant properties, which could help mitigate oxidative stress in biological systems.

The biological activity of this compound is thought to involve interactions with various biological targets. Interaction studies have shown that it can modulate pathways related to inflammation and oxidative stress, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

A comprehensive review of available literature reveals limited but significant findings regarding the biological activity of this compound:

  • In Vitro Studies : Initial in vitro assays have shown that this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.
  • Comparative Analysis : When compared to structurally similar compounds, such as 5-acetylsalicylic acid (aspirin) and methanesulfonamide, this compound demonstrated unique properties that may enhance its therapeutic profile.

Data Table: Comparison with Similar Compounds

Compound NameStructureUnique Features
5-Acetylsalicylic Acid (Aspirin)C₉H₈O₄Known anti-inflammatory properties
MethanesulfonamideC₁H₁₃NO₂SBuilding block in drug synthesis
2-MethoxyphenolC₈H₁₀O₂Antioxidant properties
This compound C₁₂H₁₄O₆S Potential anti-inflammatory and antioxidant activity

Properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHNGCDQLJERJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CS(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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